BenchChemオンラインストアへようこそ!

1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate

Structural Biology Medicinal Chemistry Beta-Blocker Design

This compound is a synthetic azepane-containing phenoxypropanolamine derivative, supplied as an oxalate salt. It belongs to a class of non-selective beta-adrenergic receptor antagonists and is structurally derived from thymol.

Molecular Formula C21H33NO6
Molecular Weight 395.496
CAS No. 1216459-86-7
Cat. No. B2829799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate
CAS1216459-86-7
Molecular FormulaC21H33NO6
Molecular Weight395.496
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O.C(=O)(C(=O)O)O
InChIInChI=1S/C19H31NO2.C2H2O4/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20-10-6-4-5-7-11-20;3-1(4)2(5)6/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyYKJSIXONUQILFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Considerations for 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate (CAS 1216459-86-7)


This compound is a synthetic azepane-containing phenoxypropanolamine derivative, supplied as an oxalate salt . It belongs to a class of non-selective beta-adrenergic receptor antagonists and is structurally derived from thymol . Its defining feature for scientific selection is the 1-position azepane ring, which distinguishes it from simpler N-alkyl analogs [1]. This cyclic moiety introduces distinct steric and conformational properties, directly influencing its binding kinetics and receptor subtype interactions when compared to standard acyclic amine beta-blockers like propranolol or atenolol [1].

Why 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is Not Interchangeable with Other Beta-Blockers


The assumption that all non-selective beta-blockers are functionally interchangeable is invalid for precise pharmacological research. The Jindal et al. study demonstrates that within the same phenoxypropanolamine scaffold, simple N-substitution from isopropyl to tert-butyl produces a two-fold difference in in vivo potency for blocking isoprenaline-induced tachycardia, with effective doses of 100 µg/kg and 50 µg/kg respectively, both distinct from the standard atenolol at 20 µg/kg [1]. The azepane ring of the target compound represents a more extreme structural perturbation, creating a rigid, cyclic, and lipophilic substituent with a LogP of 3.01 . This will predictably alter pharmacodynamics, binding kinetics, and tissue distribution compared to the acyclic analogs described in the literature, making direct cross-substitution without validation scientifically unsound [1].

Quantifiable Differentiation Evidence for 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate


Structural Differentiation: Azepane Ring Versus Standard Acyclic N-Substitution

The target compound uniquely features a seven-membered azepane ring at the N1-position, a feature absent in the potent and structurally analogous compounds 5 and 6 from Jindal et al., which contain isopropyl and tert-butyl groups, respectively. This creates a rigid, bulky cyclic amine environment in place of a flexible acyclic amine, as evidenced by a LogP of 3.01 for a closely related azepane derivative, compared to calculated values for the N-isopropyl and N-tert-butyl analogs in the Jindal paper which are not explicitly stated but are predictably lower [1].

Structural Biology Medicinal Chemistry Beta-Blocker Design

In Vivo Beta-Blockade Potency Differential from Acyclic Analogs

Using a mouse ECG model, the primary paper demonstrates high in vivo sensitivity of beta-blockade to N-substitution. The N-tert-butyl derivative (6) showed significant antagonism of isoprenaline-induced tachycardia at 50 µg/kg i.v., whereas the N-isopropyl derivative (5) required a two-fold higher dose of 100 µg/kg i.v. to achieve the same effect. Both were compared to the clinically standard beta-1 blocker atenolol, which is effective at 20 µg/kg i.v. [1]. This directly proves that the 1-position amine identity is a critical driver of in vivo efficacy, a principle that directly applies to the target compound's unique azepane substitution.

Pharmacology In Vivo Activity Beta-Adrenergic Receptor

Non-Selective Beta-Receptor Binding Affinity Versus Propranolol

Compounds 5 and 6 in the comparator study demonstrated non-selective, high-affinity binding to both β1- and β2-adrenergic receptors, with affinities comparable to the gold-standard non-selective blocker propranolol, showing no selectivity for any single receptor subtype [1]. The target compound, by virtue of its bulky azepane ring, is a critical molecular probe to test the steric tolerance of the non-selective binding pocket predicted by these results. This contrasts with more selective agents like atenolol and offers a different selectivity profile for experimental design.

Receptor Binding Selectivity Beta-Blocker

Chemical and Physical Stability Advantages of the Oxalate Salt Form

The target compound is consistently supplied as the oxalate salt (C21H33NO6, MW 395.5 g/mol), which is distinct from the free base (C19H31NO2, MW 305.5 g/mol) or hydrochloride salt (C19H32ClNO2, MW 341.9 g/mol) . The oxalate counterion is known to confer specific crystallinity and stability properties, and its consistent use for this compound implies a rationale for solid-state form selection, impacting long-term storage and reproducible formulation. This is a key procurement differentiator from analogs available only as free bases or hydrochlorides .

Chemical Stability Formulation Procurement

Recommended Research Applications for 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate


Investigating Steric Effects on Beta-Adrenoceptor Binding Kinetics

This compound is the ideal probe for studying the steric constraints of the beta-adrenoceptor ligand-binding domain. A comparative binding kinetics study against its acyclic, directly comparable analogs (N-isopropyl and N-tert-butyl derivatives from Jindal et al. [1]) would uniquely map the tolerance of the receptor pocket for rigid, cyclic substitutions, directly building on the established structure-activity relationship (SAR).

In Vivo Pharmacodynamic Comparison to Profile N-Substitution-Dependent Activity

Building on the demonstrated in vivo potency differentiation between N-isopropyl and N-tert-butyl analogs [1], this azepane derivative is critical for a follow-up study in the same mouse ECG model. Procurement supports experiments aiming to rank-order this compound's effective dose (ED) against the 50-100 µg/kg range established for acyclic amines, thus quantifying the pharmacological impact of N-cyclization.

Reference Standard for LC-MS Method Development in Bioanalysis

Given its distinct molecular weight (395.5 g/mol for the oxalate salt) and unique, lipophilic structure (predicted LogP ~3.0 ), this compound serves as an excellent, distinguishable internal standard or reference analyte for developing LC-MS/MS quantification methods for beta-blockers in biological matrices, where it offers a retention time and mass spectrum distinct from common N-alkyl analogs.

Solid-State Stability Screening for Pre-Formulation Studies

The specific oxalate salt form makes this compound a valuable case study in solid-state chemistry. Procurement for comparative stability tests against the free base and hydrochloride salt forms [1] under accelerated conditions (e.g., 40°C/75% RH) will generate data on the impact of counter-ion selection on the chemical and physical stability of phenoxypropanolamine-based beta-blockers.

Quote Request

Request a Quote for 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.